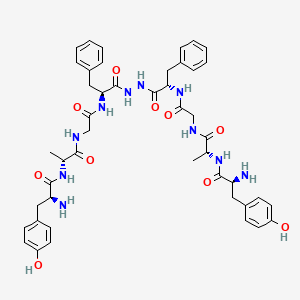
アナバシン
概要
説明
Anabasine: is a naturally occurring alkaloid found in various plants, most notably in the tobacco plant It is a stereoisomer of anabasine, which is a pyridine alkaloid
作用機序
Target of Action
Anabasine, also known as (-)-Anabasine, is a nicotinic acetylcholine receptor (nAChR) agonist . It primarily targets the neuronal acetylcholine receptor protein alpha-7 subunit . This receptor is predominantly found in the brain and skeletal muscle receptors . The alpha-7 subunit plays a crucial role in the transmission of nerve signals, thereby influencing various physiological processes.
Mode of Action
Anabasine interacts with its targets by binding to most nicotinic acetylcholine receptors in both the peripheral nervous system and central nervous system . It has a higher binding affinity for receptors in the brain with an alpha-7 subunit, as well as skeletal muscle receptors . This binding causes the depolarization of neurons, leading to the release of both dopamine and norepinephrine .
Biochemical Pathways
The biochemical pathways affected by anabasine are related to the biosynthesis of nicotine and other pyridine alkaloids . The steps involved in pyrrolidine and pyridine formation are particularly relevant . This specialized pathway is thought to have evolved through repeated duplication of primary pathways, followed by the recruitment of the metabolic genes into a regulon .
Pharmacokinetics
A sensitive method for analysis of anabasine and five major nicotine metabolites in human urine has been developed . This method can be used to determine nicotine metabolism profiles of smokers, people during nicotine replacement therapy, and passively exposed non-smokers .
Result of Action
The molecular and cellular effects of anabasine’s action are diverse. At high doses, it produces a depolarizing block of nerve transmission, which can cause symptoms similar to those of nicotine poisoning and, ultimately, death by asystole .
Action Environment
The action, efficacy, and stability of anabasine can be influenced by various environmental factors. For instance, the medicinal effects and toxicity of anabasine may be context-dependent . Factors such as host genotype and environmental variables can modulate the effect of anabasine on infection . Future research should identify the specific environmental and genotypic factors that determine whether nectar phytochemicals have medicinal or deleterious effects on pollinators .
科学的研究の応用
Chemistry: Anabasine is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of various complex molecules.
Biology: In biological research, Anabasine is studied for its effects on nicotinic acetylcholine receptors. It serves as a tool to understand receptor function and signaling pathways.
Medicine: The compound has potential therapeutic applications due to its interaction with nicotinic receptors. It is being investigated for its potential use in treating neurological disorders and as an analgesic.
Industry: In agriculture, Anabasine is explored as a natural pesticide due to its toxic effects on insects. It offers an eco-friendly alternative to synthetic pesticides.
生化学分析
Biochemical Properties
Anabasine interacts with nicotinic acetylcholine receptors, acting as an agonist . This interaction plays a significant role in the biochemical reactions associated with Anabasine.
Cellular Effects
In high doses, Anabasine produces a depolarizing block of nerve transmission, which can cause symptoms similar to those of nicotine poisoning and, ultimately, death by asystole . This indicates that Anabasine has a profound effect on cellular processes, particularly in nerve cells.
Molecular Mechanism
Anabasine exerts its effects at the molecular level through its action as a nicotinic acetylcholine receptor agonist . This involves binding interactions with these receptors, leading to a depolarizing block of nerve transmission .
Dosage Effects in Animal Models
In larger amounts, Anabasine is thought to be teratogenic in swine . This suggests that the effects of Anabasine can vary with different dosages in animal models, with potential toxic or adverse effects at high doses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anabasine typically involves the reduction of anabasine. One common method includes the catalytic hydrogenation of anabasine using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired stereoisomer.
Industrial Production Methods: Industrial production of Anabasine often involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually done using organic solvents, and the purification involves techniques such as chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions: Anabasine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydroanabasine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Anabasine N-oxide.
Reduction: Dihydroanabasine.
Substitution: Various N-substituted anabasine derivatives.
類似化合物との比較
Nicotine: Another alkaloid found in tobacco, which also interacts with nicotinic acetylcholine receptors.
Anabasine: The non-stereoisomeric form of Anabasine.
Cytisine: A plant alkaloid with similar receptor interactions.
Uniqueness: Anabasine is unique due to its specific stereochemistry, which influences its binding affinity and activity at nicotinic receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing receptor-specific drugs.
特性
IUPAC Name |
3-[(2S)-piperidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXSIJUGVMTTMU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041607 | |
| Record name | Anabasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline] | |
| Record name | Anabasine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3693 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
270-272 °C | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0455 @ 20 °C/4 °C | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00301 [mmHg] | |
| Record name | Anabasine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3693 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS. | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, darkens on exposure to air | |
CAS No. |
494-52-0 | |
| Record name | Anabasine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anabasine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anabasine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anabasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anabasine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANABASINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMS11II2LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
FP: 9 °C | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular target of (-)-anabasine?
A1: (-)-Anabasine acts as a nicotinic acetylcholine receptor (nAChR) agonist. [, , , , ] It binds to these receptors, mimicking the action of the neurotransmitter acetylcholine.
Q2: How does (-)-anabasine's interaction with nAChRs lead to its observed effects?
A2: Binding of (-)-anabasine to nAChRs triggers a conformational change in the receptor, leading to the opening of an ion channel. This allows for the influx of cations, primarily sodium and calcium, resulting in depolarization of the neuron and subsequent downstream signaling events. [, ]
Q3: What are the structural features of (-)-anabasine essential for its activity?
A3: (-)-Anabasine possesses a piperidine ring linked to a pyridine ring. The presence of the piperidine ring and a minimum three-carbon side chain alpha to the piperidine nitrogen are crucial for its teratogenic activity. Unsaturation in the piperidine ring, as seen in anabaseine, enhances this activity. [, ] The stereochemistry at the chiral center also influences activity, with enantiomers exhibiting different potencies. []
Q4: What is the molecular formula and weight of (-)-anabasine?
A4: The molecular formula of (-)-anabasine is C10H14N2, and its molecular weight is 162.23 g/mol. []
Q5: Are there any spectroscopic data available for (-)-anabasine?
A5: Yes, circular dichroism studies have been used to investigate the conformation of (-)-anabasine in aqueous solution. A negative Cotton effect for the pyridine 1Lb band was observed for the neutral and monoprotonated forms of (-)-anabasine, providing insights into its preferred conformation. []
Q6: What are the potential therapeutic applications of (-)-anabasine being investigated?
A6: While (-)-anabasine itself may not have direct therapeutic applications due to its toxicological profile, its derivatives have shown potential as anticancer agents. [] Researchers are also exploring its use as a tool to study nAChR function and develop new drugs targeting these receptors.
Q7: What are the known toxicological effects of (-)-anabasine?
A7: (-)-Anabasine is a teratogen, meaning it can cause birth defects. [, ] It disrupts cholinergic neurotransmission, leading to fetal movement inhibition and skeletal deformities.
Q8: Are there any biomarkers associated with (-)-anabasine exposure?
A8: (-)-Anabasine itself, along with its metabolite anatabine, can serve as biomarkers for tobacco use, even during nicotine replacement therapy. [, ] These biomarkers can be detected and quantified in urine samples.
Q9: What is known about the metabolism of (-)-anabasine?
A9: While specific metabolic pathways are not extensively detailed in the provided research, it is known that (-)-anabasine is metabolized, at least in part, to anatabine. []
Q10: How is (-)-anabasine used in agriculture?
A10: (-)-Anabasine, due to its insecticidal properties, is being investigated as a potential component in bio-based insecticide compositions. [] These compositions aim to provide effective pest control while minimizing the environmental impact compared to synthetic insecticides.
Q11: What analytical techniques are used to detect and quantify (-)-anabasine?
A11: Several analytical methods have been employed to study (-)-anabasine, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the separation, identification, and quantification of (-)-anabasine and its related alkaloids in various matrices, including tobacco, e-cigarette liquids, and biological samples. [, , , ]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Similar to GC-MS, LC-MS/MS offers high sensitivity and selectivity for analyzing (-)-anabasine and related compounds in complex mixtures. [, , ]
- Circular Dichroism (CD): This spectroscopic technique provides insights into the conformation and chirality of (-)-anabasine in solution. []
Q12: How is (-)-anabasine synthesized?
A12: Several synthetic routes have been developed for (-)-anabasine, including:
- Enantioselective synthesis from chiral lactams: This approach utilizes chiral auxiliaries to control the stereochemistry during the synthesis, yielding enantiomerically pure (-)-anabasine. [, ]
- Organocatalytic Mannich-reductive cyclization: This method employs organocatalysts to facilitate the formation of the piperidine ring, leading to functionalized (-)-anabasine derivatives. [, ]
- Asymmetric reduction of chiral endocyclic enenydrazides: This strategy relies on the asymmetric reduction of a chiral precursor to introduce the desired stereocenter in (-)-anabasine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















